molecular formula C10H8O3 B1281410 Methyl benzofuran-3-carboxylate CAS No. 4687-24-5

Methyl benzofuran-3-carboxylate

Cat. No. B1281410
CAS RN: 4687-24-5
M. Wt: 176.17 g/mol
InChI Key: JBZWEVLMFYQKKZ-UHFFFAOYSA-N
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Patent
US05665722

Procedure details

A mixture of benzo[b]furan-3-yl trifluoromethanesulfonate (5.00 g, 18.8 mmol), triethylamine (5.2 ml, 37.3 mmol), palladium (II) acetate (0.130 g, 0.579 mmol), 1, 1'-bis(diphenylphosphino)ferrocene (0.628 g, 1.13 mmol), and methanol (17 ml) in dimethylformamide (40 ml) was purged with carbon monoxide for 20 minutes and stirred under a carbon monoxide balloon at 60° C. for 2.5 hours. The reaction mixture was allowed to cool, diluted with water (250 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with 1M hydrochloric acid (100 ml) then saturated brine (100 ml), combined and dried (magnesium sulfate). The solvent was evaporated and the residue purified by flash chromatography, eluting with 5% ethyl acetate in petrol (60°-80°) then 10% ethyl acetate in petrol (60°-80°), to afford the title compound (2.65 g, 80%) as a pale yellow oil; δH (CDCl3) 3.94 (3H, s, CO2CH3), 7.34-7.39 (2H, m, ArH), 7.53 (1H, m, ArH), 8.07 (1H, m, ArH), 8.26 (1H, s, 2-H).
Name
benzo[b]furan-3-yl trifluoromethanesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0.628 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][C:7]1[C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[O:10][CH:11]=1)(=O)=O.C(N([CH2:23][CH3:24])CC)C.C[OH:26]>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[O:6]1[CH:7]=[C:8]([C:9]([O:10][CH3:11])=[O:26])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:23][C:24]1=2 |f:4.5.6,7.8.9|

Inputs

Step One
Name
benzo[b]furan-3-yl trifluoromethanesulfonate
Quantity
5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C2=C(OC1)C=CC=C2)(F)F
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17 mL
Type
reactant
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.13 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.628 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under a carbon monoxide balloon at 60° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with carbon monoxide for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
diluted with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The extracts were washed with 1M hydrochloric acid (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in petrol (60°-80°)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1C2=C(C(=C1)C(=O)OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.